![molecular formula C12H11N3O2 B2482055 N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 524039-96-1](/img/structure/B2482055.png)
N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
“N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the CAS Number: 524039-96-1. Its molecular weight is 229.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O2/c16-11-9-4-2-1-3-8(9)10(14-15-11)12(17)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,17)(H,15,16). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.24 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Scientific Research Applications
- Researchers have synthesized various derivatives of 1,2,4-oxadiazoles, including N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, as potential antibacterial agents . These compounds exhibit promising activity against bacterial pathogens, making them valuable candidates for drug development.
- Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some indole derivatives, including those related to N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, have demonstrated anti-leishmanial activity . These compounds could potentially serve as therapeutic agents against this parasitic infection.
- Indole derivatives play a crucial role in plant biology. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. While not directly related to N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, understanding the broader context of indole compounds helps appreciate their diverse biological applications .
Antibacterial Agents
Anti-Leishmanial Activity
Plant Growth Regulators
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-9-4-2-1-3-8(9)10(14-15-11)12(17)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDLHCTVQIBNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide |
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